(1-Ethynylcyclobutyl)methanamine;hydrochloride

CAS No.: 2378502-75-9

Cat. No.: VC7170199

Molecular Formula: C7H12ClN

Molecular Weight: 145.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2378502-75-9 |

|---|---|

| Molecular Formula | C7H12ClN |

| Molecular Weight | 145.63 |

| IUPAC Name | (1-ethynylcyclobutyl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H11N.ClH/c1-2-7(6-8)4-3-5-7;/h1H,3-6,8H2;1H |

| Standard InChI Key | HQNYRGMGDAPSSB-UHFFFAOYSA-N |

| SMILES | C#CC1(CCC1)CN.Cl |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| Chemical Name | (1-Ethynylcyclobutyl)methanamine;hydrochloride |

| CAS Number | 2378502-75-9 |

| Molecular Formula | Not specified in the available data |

| Molecular Weight | Not specified in the available data |

| Synonyms | (1-Ethynylcyclobutyl)methanamine HCl |

The compound is categorized as a hydrochloride salt of an amine derivative, featuring an ethynyl group attached to a cyclobutyl ring.

Structural Features

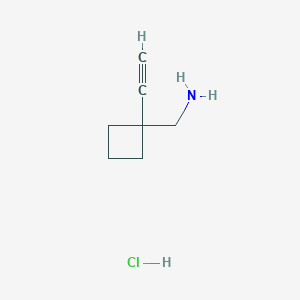

The structure of (1-Ethynylcyclobutyl)methanamine;hydrochloride consists of:

-

A cyclobutyl ring, which provides rigidity to the molecule.

-

An ethynyl group (-C≡CH), contributing to its reactivity.

-

A methanamine group (-CH2NH2), which acts as a functional handle for further chemical modifications.

-

The hydrochloride form ensures increased solubility and stability in aqueous environments.

Synthesis and Preparation

While specific synthetic routes for this compound are not detailed in the available sources, general methods for synthesizing similar compounds involve:

-

Cyclobutyl Derivative Preparation:

-

Cyclobutanes are often prepared via cyclization reactions or derived from commercially available precursors.

-

-

Ethynylation:

-

Introduction of the ethynyl group can be achieved through alkylation reactions using acetylene derivatives.

-

-

Amination:

-

The methanamine group is typically introduced via reductive amination or substitution reactions.

-

-

Formation of Hydrochloride Salt:

-

The free amine is reacted with hydrochloric acid to form the stable hydrochloride salt.

-

Potential Applications

The unique structure of this compound suggests several potential applications:

-

Pharmaceutical Research:

-

The presence of an ethynyl group and amine functionality makes it a candidate for drug discovery, particularly as an intermediate in synthesizing bioactive molecules.

-

-

Chemical Synthesis:

-

It can serve as a building block in organic synthesis, enabling the creation of more complex molecules.

-

-

Material Science:

-

Compounds with rigid cyclobutyl rings are often explored for their mechanical and thermal properties.

-

Safety and Handling

As with most chemical compounds, proper safety protocols must be followed when handling (1-Ethynylcyclobutyl)methanamine;hydrochloride:

-

Use personal protective equipment (PPE) such as gloves and goggles.

-

Store in a cool, dry place away from incompatible substances.

-

Handle in well-ventilated areas or under a fume hood.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume